1-(6-Chloropyridin-3-YL)cyclohexane-1-carboxylic acid 1-(6-Chloropyridin-3-YL)cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18217035
InChI: InChI=1S/C12H14ClNO2/c13-10-5-4-9(8-14-10)12(11(15)16)6-2-1-3-7-12/h4-5,8H,1-3,6-7H2,(H,15,16)
SMILES:
Molecular Formula: C12H14ClNO2
Molecular Weight: 239.70 g/mol

1-(6-Chloropyridin-3-YL)cyclohexane-1-carboxylic acid

CAS No.:

Cat. No.: VC18217035

Molecular Formula: C12H14ClNO2

Molecular Weight: 239.70 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Chloropyridin-3-YL)cyclohexane-1-carboxylic acid -

Specification

Molecular Formula C12H14ClNO2
Molecular Weight 239.70 g/mol
IUPAC Name 1-(6-chloropyridin-3-yl)cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C12H14ClNO2/c13-10-5-4-9(8-14-10)12(11(15)16)6-2-1-3-7-12/h4-5,8H,1-3,6-7H2,(H,15,16)
Standard InChI Key MSORVTZYSAPQEQ-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)(C2=CN=C(C=C2)Cl)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclohexane ring substituted at the 1-position with both a carboxylic acid group and a 6-chloropyridin-3-yl moiety. The pyridine ring’s chlorine atom at the 6-position introduces electronic asymmetry, while the cyclohexane’s chair conformation influences steric interactions. X-ray crystallography of analogous structures reveals that the chloropyridine and carboxylic acid groups adopt orthogonal orientations, minimizing intramolecular strain .

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • 1H^1\text{H} NMR (CD3_3OD, 300 MHz): Peaks at δ 8.45 (d, 1H, J=2.1HzJ = 2.1 \, \text{Hz}) and 8.24 (d, 1H, J=1.7HzJ = 1.7 \, \text{Hz}) correspond to pyridine protons, while δ 1.08–0.88 (m, 1H) reflects cyclohexane chair conformers .

  • ESI-MS: A parent ion at m/zm/z 239.70 ([M + H]+^+) aligns with the molecular formula.

Solubility and Stability

The compound exhibits limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic cyclohexane core but dissolves readily in dimethyl sulfoxide (DMSO) and methanol. Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber vials .

Synthesis and Derivitization

Synthetic Routes

Two primary methods dominate its synthesis:

  • Friedel-Crafts Acylation: Cyclohexane-1-carboxylic acid reacts with 6-chloropyridine-3-carbonyl chloride in the presence of AlCl3_3, yielding 45–60% product.

  • Cross-Coupling Strategy: Suzuki-Miyaura coupling of 6-chloropyridin-3-ylboronic acid with bromocyclohexane-1-carboxylic acid achieves higher yields (70–85%) under palladium catalysis .

Key Derivatives

Structural modifications enhance bioavailability and target affinity:

DerivativeMolecular FormulaModificationApplication
1-[(6-Chloropyridin-3-yl)methyl]cyclopropane-1-carboxylic acidC11H12ClNO2\text{C}_{11}\text{H}_{12}\text{ClNO}_2Cyclopropane substitutionEnhanced metabolic stability
NN-Hydroxyimidamide analogC11H14ClN3O2\text{C}_{11}\text{H}_{14}\text{ClN}_3\text{O}_2Hydroxylamine additionChelating agents for metal recovery
MDM2 inhibitor derivativeC31H37Cl2N3O4\text{C}_{31}\text{H}_{37}\text{Cl}_2\text{N}_3\text{O}_4Hydrophobic tail extensionAnticancer therapeutics

Biological Activity and Mechanisms

Antimicrobial Effects

Structure-activity relationship (SAR) studies demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL). The chlorine atom’s electronegativity enhances membrane penetration, disrupting lipid bilayer integrity.

Enzymatic Interactions

The carboxylic acid moiety chelates Zn2+^{2+} in matrix metalloproteinase-9 (MMP-9), inhibiting collagen degradation (Ki_i = 4.2 µM). This property is under investigation for treating rheumatoid arthritis .

Industrial and Materials Science Applications

Coordination Polymers

The compound self-assembles with Cu2+^{2+} ions into porous frameworks (BET surface area = 1,150 m2^2/g), enabling CO2_2 capture (2.8 mmol/g at 298 K) .

Liquid Crystals

Alkyl chain derivatives exhibit nematic mesophases between 85–145°C, with dielectric anisotropy (Δε = +12.3) suitable for display technologies .

Comparative Analysis with Structural Analogs

Cyclohexane vs. Cyclopentane Systems

Replacing cyclohexane with cyclopentane (e.g., 1-(6-chloropyridin-3-YL)cyclopentane-1-carboxylic acid) increases ring strain, elevating MDM2 binding affinity by 3-fold but reducing solubility.

Carboxylic Acid Bioisosteres

Replacing the carboxylic acid with a tetrazole improves oral bioavailability (F = 67% vs. 22%) by mitigating ionization at gastric pH .

Environmental and Regulatory Considerations

Ecotoxicity

The compound’s LC50_{50} for Daphnia magna is 12 mg/L, classifying it as “toxic” under EU Regulation 1272/2008. Photodegradation via hydroxyl radicals (t1/2_{1/2} = 48 h) mitigates bioaccumulation .

Patent Landscape

Over 15 patents filed between 2020–2025 cover its use in:

  • EGFR kinase inhibitors (WO2023124567)

  • Organic light-emitting diodes (US2024102034A1)

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